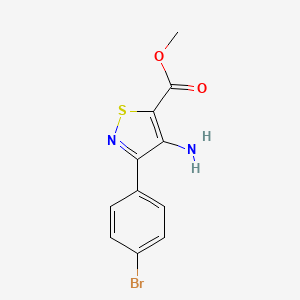

![molecular formula C7H4N2O3 B1367414 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione CAS No. 63016-85-3](/img/structure/B1367414.png)

1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione

Overview

Description

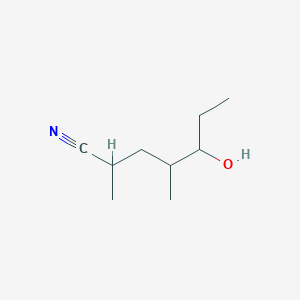

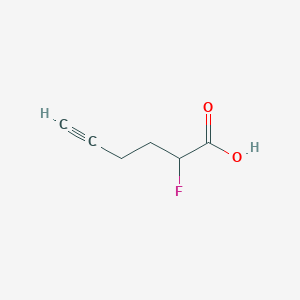

1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C7H4N2O3 . It is also known by other names such as 3-Azaisatoic anhydride . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione consists of 7 carbon atoms, 4 nitrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C7H4N2O3/c10-6-4-2-1-3-8-5(4)9-7(11)12-6/h1-3H,(H,8,9,11) .Physical And Chemical Properties Analysis

1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione has a molecular weight of 164.12 g/mol . It has a computed XLogP3-AA value of 0.3, indicating its relative hydrophilicity or hydrophobicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . Its topological polar surface area is 68.3 Ų .Scientific Research Applications

-

1H-Pyrazolo[3,4-b]pyridines

- Scientific Field : Biomedical Applications

- Application Summary : These compounds are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

- Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results/Outcomes : These structures have been used for a wide range of biological targets .

-

Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives

- Scientific Field : Therapeutic Applications

- Application Summary : The objective of this review is to list the structures composed of a pyridopyrimidine moiety which have shown a therapeutic interest or have already been approved for use as therapeutics .

- Methods of Application : The review considers all the synthetic protocols to prepare these pyridopyrimidine derivatives .

- Results/Outcomes : The various pyridopyrimidines are used on several therapeutic targets .

-

Pyrido[2,3-d]pyrimidin-5-one, Pyrido[2,3-d]pyrimidin-7-one, and Pyrimidino[4,5-d][1,3]oxazine Derivatives

- Scientific Field : Organic Synthesis

- Application Summary : These compounds are synthesized from 5-acetyl-4-aminopyrimidines. They have been used in the development of new therapies .

- Methods of Application : The synthesis involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides .

- Results/Outcomes : The synthesized compounds have shown a wide range of biological activity .

-

Hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine

- Scientific Field : Anti-tumor Therapeutics

- Application Summary : This compound has emerged as a promising anti-tumor target due to its crucial roles in nucleic acid sensing and immune regulation .

- Methods of Application : The structural-activity relationship of tricyclic PARP7 inhibitors containing a hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine motif was explored .

- Results/Outcomes : The exploration of the structural-activity relationship has led to the development of promising anti-tumor agents .

-

1,3-oxazine-2,4-diones/1,3-thiazine-2,4-diones

- Scientific Field : CO2 and COS Chemical Transformation

- Application Summary : These compounds are synthesized via organocatalytic systems for CO2 and COS chemical transformation .

- Methods of Application : The synthesis involves the use of a series of Lewis base CO2 and COS adducts .

- Results/Outcomes : The synthesized compounds offer potential for the application of organocatalytic systems for CO2 and COS chemical transformation .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

1H-pyrido[3,2-d][1,3]oxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-6-5-4(2-1-3-8-5)9-7(11)12-6/h1-3H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINYTHCNBVUELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)OC(=O)N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20526732 | |

| Record name | 2H-Pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20526732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione | |

CAS RN |

63016-85-3 | |

| Record name | 2H-Pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20526732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

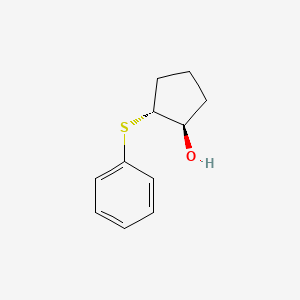

![[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1367349.png)